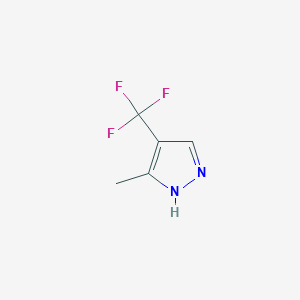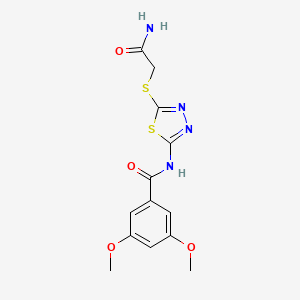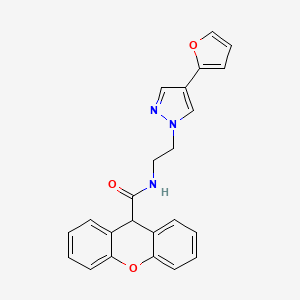
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of furan-based derivatives, including compounds structurally related to the compound , has been reported in the literature . For instance, a general procedure for the synthesis of a related compound, N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide, involves the addition of 4-Pyridine carbohydrazide to a suspension of a precursor compound in 100% ethanol .Molecular Structure Analysis
The molecular structure of furan-based compounds can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–VIS, and NMR . The optimized molecular structure and vibrational frequencies can be determined using these techniques, and the results can be compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis
Furan-based compounds are involved in various chemical reactions. For instance, they play a role in synthesizing and modifying heterocyclic compounds through photochemical methods. Additionally, they can undergo reactions to form new heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of furan-based compounds can be analyzed using various techniques. For instance, vibrational spectral analysis can provide insights into the structural characteristics of the compound . Additionally, the molecular weight and other properties can be computed .作用機序
The mechanism of action of Xanthone is still not fully understood. However, studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Xanthone has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
Xanthone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, Xanthone has been found to reduce lipid peroxidation and DNA damage, which are associated with various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
Xanthone has several advantages for lab experiments. It is readily available, easy to synthesize, and has low toxicity. However, Xanthone has limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, Xanthone has poor bioavailability, which can limit its therapeutic potential.
将来の方向性
There are several future directions for Xanthone research. One potential direction is the development of Xanthone derivatives with improved bioavailability and therapeutic efficacy. Another direction is the investigation of the synergistic effects of Xanthone with other compounds, such as chemotherapy drugs. Furthermore, the potential use of Xanthone as a diagnostic tool for cancer and other diseases is an area that warrants further investigation.
Conclusion:
In conclusion, Xanthone is a natural compound with potential therapeutic properties. It has been extensively studied for its anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant activities. Xanthone exerts its therapeutic effects by modulating various signaling pathways and inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators. Although Xanthone has several advantages for lab experiments, its limited solubility in water and poor bioavailability can limit its therapeutic potential. However, the potential use of Xanthone derivatives and the investigation of its synergistic effects with other compounds are areas that warrant further research.
合成法
Xanthone can be synthesized using various methods, including the condensation of 2-hydroxybenzophenones with aromatic aldehydes and the reaction of α-bromoketones with substituted phenols. However, the most commonly used method is the Friedel-Crafts acylation of substituted phenols with phthalic anhydride in the presence of a Lewis acid catalyst.
科学的研究の応用
Xanthone has been extensively studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant activities. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis and inhibiting angiogenesis. Xanthone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, Xanthone has been shown to have antibacterial and antiviral properties, making it a potential candidate for the development of new antibiotics and antiviral drugs.
特性
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c27-23(24-11-12-26-15-16(14-25-26)19-10-5-13-28-19)22-17-6-1-3-8-20(17)29-21-9-4-2-7-18(21)22/h1-10,13-15,22H,11-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPWNYJENMQZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=C(C=N4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2854132.png)
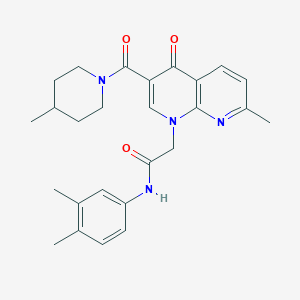
![methyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2854137.png)
![N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2854139.png)

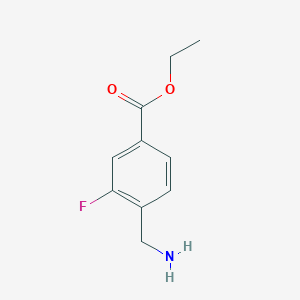
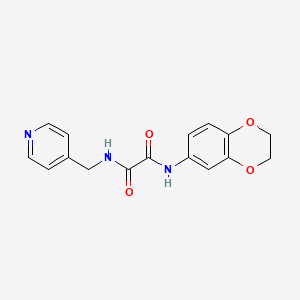

![Ethyl 4-{[3-cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanoate](/img/structure/B2854148.png)


